molecular formula C8H6F4O2 B1318720 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol CAS No. 886498-99-3

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1318720
CAS No.: 886498-99-3
M. Wt: 210.13 g/mol
InChI Key: YWURSIMNFATYRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde or 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Fluoro-4-(trifluoromethoxy)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific applicationThese properties make it a valuable tool in drug design and development, where it can interact with molecular targets such as enzymes, receptors, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURSIMNFATYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590635
Record name [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-99-3
Record name 3-Fluoro-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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